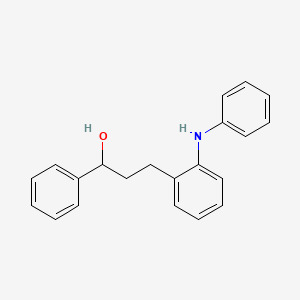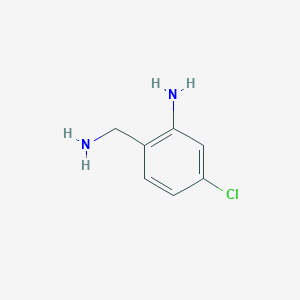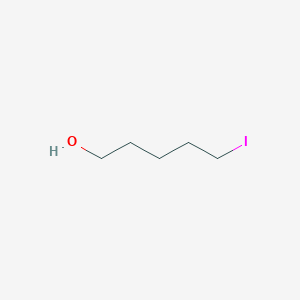
5-Iodo-1-pentanol
説明
5-Iodo-1-pentanol is a compound with the molecular formula C6H13IO3 . It is a derivative of pentanol, where one of the hydrogen atoms is replaced by an iodine atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanol molecule where one of the hydrogen atoms is replaced by an iodine atom . The molecular formula is C6H13IO3, with an average mass of 260.070 Da and a monoisotopic mass of 259.990936 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C6H13IO3, with an average mass of 260.070 Da and a monoisotopic mass of 259.990936 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results .科学的研究の応用
Application in Diesel Engine Performance
5-Iodo-1-pentanol, as a higher-chain alcohol, has been studied for its potential in improving the performance of diesel engines. It has been mixed with diesel to create fuel blends and tested in internal combustion engines. These studies have found that blends of diesel and 1-pentanol can affect engine characteristics like emissions and power generation. For instance, adding 1-pentanol to diesel can increase brake specific fuel consumption (BSFC) but also positively impact exhaust gas temperature (EGT). However, it's worth noting that this addition may lead to a reduction in combustion efficiency and an increase in certain emissions like carbon monoxide (CO) and hydrocarbons (HC) (Yilmaz & Atmanli, 2017).
Role in Biomass Conversion
This compound is relevant in the context of biomass conversion. Research indicates that pentanol isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, are potential biofuels and are produced as natural by-products of microbial fermentations. Metabolic engineering has been employed to develop microbial strains for the production of these isomers, as well as that for 1-pentanol and pentenol. Although current production levels are low for immediate industrial applications, the approach shows significant promise for future breakthroughs in production efficiency (Cann & Liao, 2009).
Use in Polymer Synthesis
In polymer science, this compound is involved in the synthesis of aliphatic-aromatic copolyesters. Research shows that 1,5-Pentanediol (PeDO), a derivative of pentanol, is a biobased diol monomer used for polyester synthesis. Copolyesters like poly(pentylene succinate-co-terephthalate) (PPeST) and poly(pentylene adipate-co-terephthalate) (PPeAT) have been synthesized using PeDO. These studies reveal the potential of pentanol derivatives in creating polymers with specific thermo-mechanical properties (Lu et al., 2019).
Contribution to Electrochemical Research
In electrochemistry, studies have focused on the reduction of 1,5-dihalopentanes, including 1,5-diiodopentanes, at carbon cathodes. These studies are significant for understanding the electrochemical behavior of compounds like this compound. The research has provided insights into the potential products and mechanisms involved in these electrochemical processes (Pritts & Peters, 1994).
Implications in Combustion and Emission Studies
Research on pentanol blends in diesel engines has implications for reducing energy crises and environmental problems. Studies have shown that adding pentanol to diesel can improve combustion, reduce emissions, and enhance engine performance. These findings are crucial for developing biofuels as alternative energy sources (Li et al., 2015).
将来の方向性
5-Amino-1-pentanol, a related compound, may become increasingly important in the future as a building block for biodegradable polyesteramides and as a starting material for valerolactam — the monomer for polyamides . This suggests that 5-Iodo-1-pentanol could also have potential future applications in the synthesis of biodegradable materials or other organic compounds.
特性
IUPAC Name |
5-iodopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c6-4-2-1-3-5-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYCSFHXRGKNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)

![1H-naphtho[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B3278043.png)
![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)
![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)
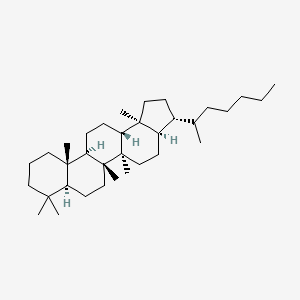
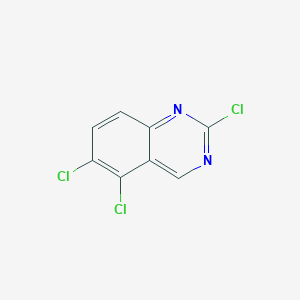
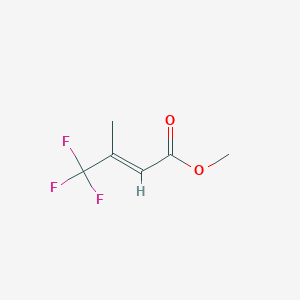
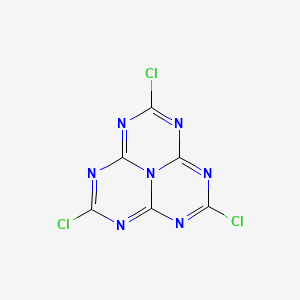
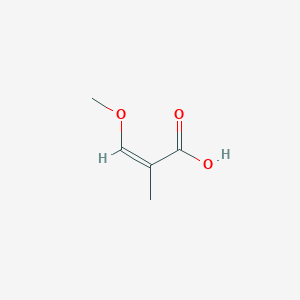
![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)

